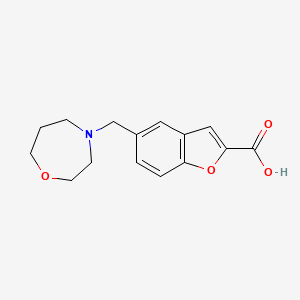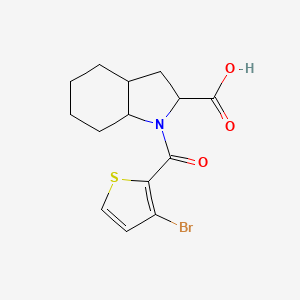![molecular formula C11H11FN2O2S B7590150 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole, also known as FSMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole involves its interaction with microtubules, which are essential for cell division. 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole binds to the microtubules and disrupts their structure, leading to inhibition of cell division and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has been found to have a variety of biochemical and physiological effects. Studies have shown that 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole can inhibit the activity of certain enzymes, such as proteasomes, which are involved in protein degradation. Additionally, 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has been found to have anti-inflammatory activity and can inhibit the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole is its potential as a cancer treatment. Its ability to induce apoptosis in cancer cells and inhibit their growth makes it a promising candidate for further study. However, one limitation of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole.
Direcciones Futuras
There are several potential future directions for research on 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole. One area of interest is its potential as a treatment for other diseases, such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and potential side effects of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole are needed to better understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole involves the reaction of 2-fluorobenzaldehyde with methyl isocyanide in the presence of a base, followed by the addition of sulfonyl chloride. The resulting compound is then purified through column chromatography to obtain pure 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole.
Aplicaciones Científicas De Investigación
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has been found to inhibit the growth of cancer cells by disrupting the microtubule network.
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)sulfonylmethyl]-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2S/c1-14-7-6-13-11(14)8-17(15,16)10-5-3-2-4-9(10)12/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBQPQSGXNYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)

![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)
![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)

![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)